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Compound of Interest

1-Azaspiro[3.3]heptane
Compound Name: )

hemioxalate
CAS No.: 1523571-15-4; 51392-72-4

Cat. No.: B2590587

Get Quote

Executive Summary

1-Azaspiro[3.3]heptane (Free Base MW: 97.16 Da) is a saturated spirocyclic amine that has
gained prominence as a conformationally restricted surrogate for piperidine. Its incorporation
into drug scaffolds improves metabolic stability and lowers lipophilicity (

) while maintaining vector fidelity.

This guide focuses on the Hemioxalate salt form (

stoichiometry), which is the preferred solid form for storage and handling due to the volatility
and hygroscopicity of the free amine.

Core Chemical Identity
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Parameter Detail
IUPAC Name 1-Azaspiro[3.3]heptane hemioxalate
1523571-15-4 (Hemioxalate) / 51392-72-4
CAS Number )
(Generic Oxalate)
2
Formula Amine + 1
Oxalic Acid)
MW 284.35 g/mol (Salt); 97.16 g/mol (Free Base)
Appearance White to off-white crystalline solid
High in
Solubility ]
, DMSO:; Low Iin

Structural Analysis & Numbering

Correct interpretation of NMR data requires adherence to the specific numbering of the
spiro[3.3]heptane system. Unlike piperidine, the spiro quaternary carbon introduces unique
magnetic environments.

Diagram 1: Structural Numbering & Salt Stoichiometry
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Figure 1: Numbering of 1-Azaspiro[3.3]heptane. Note the spiro center at C4.

Click to download full resolution via product page
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Spectroscopic Characterization Protocols

The following data represents the consensus diagnostic signals observed for this scaffold.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: Deuterium Oxide (

) is the standard solvent.

may be used but often results in broadened ammonium signals. Internal Standard: TSP
(trimethylsilylpropanoic acid) or residual HDO (

4.79).

NMR (400 MHz,

)

The spectrum is characterized by the distinct desymmetrization of the azetidine ring versus the
cyclobutane ring.
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Position

Shift (

ppm)

Multiplicity

Integral

Assignment
Logic

3.80 - 3.95

Triplet (

)

2H

-protons to
Nitrogen
(Azetidine). Most
deshielded due
to inductive

effect of

H-3

2.40 - 2.55

Triplet (

)

2H

-protons
(Azetidine).

H-5, H-7

2.05-2.25

Multiplet (

)

4H

Cyclobutane
methylene
protons adjacent

to spiro center.

H-6

1.75-1.95

Multiplet (

)

2H

Distal
cyclobutane
methylene

protons.

Oxalate

N/A

Silent

OH

Oxalate has no
protons. Absence
of signals here
confirms purity
from oxalic acid

eXCess.

Note: In

, a broad singlet at

8.0-9.5 ppm may be observed corresponding to the ammonium protons (
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NMR (100 MHz,

)

The diagnostic feature of the salt is the presence of the oxalate carbonyl signal and the

quaternary spiro carbon.

Shift (
Carbon Type Notes
ppm)
Diagnostic for the salt
Oxalate 165.0 - 167.0
form.
The spiro center.
Quaternary ( Often low intensity
C-4 60.0 - 62.0 ;
) due to long relaxation
time.
C-2 50.0 -52.0 -carbon (Azetidine).
Cyclobutane ring
C-5, C-7 30.0-32.0
carbons.
C-3 28.0 - 30.0 -carbon (Azetidine).
Distal cyclobutane
C-6 15.0-17.0

carbon.

Mass Spectrometry (ESI-MS)

Mass spectrometry is critical for confirming the parent amine, as the oxalate counterion

dissociates during ionization.

 lonization Mode: Electrospray lonization, Positive Mode (ESI+).

e Parentlon (
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):
98.1 (Calculated for
).
o Fragmentation Pattern:
o 98.1
Parent.
o 70.1
Loss of ethylene (cyclobutane ring opening/cleavage), common in spiro[3.3] systems.
o 56.1

Azetidine ring fragment.

Infrared Spectroscopy (FT-IR, Solid State)

e 3200 - 2800

: Broad, strong absorption. Overlap of
stretch (ammonium) and
stretches.

e 1720 - 1690

stretch (Oxalate/Carboxylic acid).

e 1600 — 1550

bending.

Analytical Workflow & Quality Control

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2590587?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

To ensure the integrity of the hemioxalate salt (specifically the 2:1 stoichiometry), the following
workflow is recommended.

Diagram 2: QC & Validation Workflow
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Stoichiometry Verification

Since the oxalate has no protons, Elemental Analysis (CHN) is the gold standard to distinguish
between the hemioxalate (2:1) and mono-oxalate (1:1) forms.[1][2][3][4]

e Theoretical Hemioxalate (

): C: 59.13%, H: 8.51%, N: 9.85%.

e Theoretical Mono-oxalate (

): C: 51.33%, H: 7.00%, N: 7.48%.

Handling and Stability
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e Hygroscopicity: The salt is moderately hygroscopic. Store under inert atmosphere
(Nitrogen/Argon) at 2—-8°C.

e Free Basing Protocol: To access the free amine for coupling reactions:
o Suspend the salt in DCM or Ether.
o Treat with

NaOH or saturated

o Separate organic layer. Note: The free base is volatile. Do not concentrate to dryness
under high vacuum for extended periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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